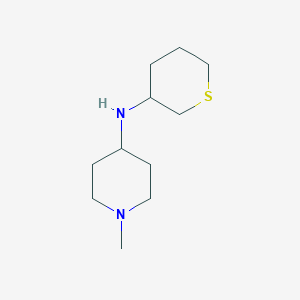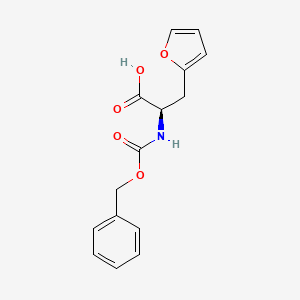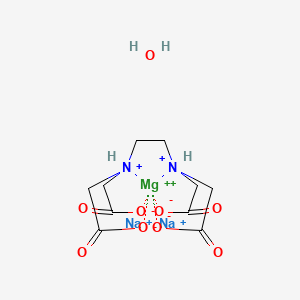
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediaminetetraacetic acid magnesium disodium salt hydrate involves the reaction of ethylenediaminetetraacetic acid with magnesium and sodium hydroxide. The reaction typically occurs in an aqueous solution, where the ethylenediaminetetraacetic acid is dissolved and then reacted with magnesium and sodium hydroxide to form the disodium magnesium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure complete reaction and high yield .
化学反応の分析
Types of Reactions
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include metal ions such as calcium, magnesium, and iron. The reactions usually occur in aqueous solutions at neutral or slightly alkaline pH .
Major Products Formed
The major products formed from the reactions of this compound are metal-ethylenediaminetetraacetic acid complexes. These complexes are highly stable and are used in various applications .
科学的研究の応用
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate has a wide range of scientific research applications:
作用機序
The mechanism of action of ethylenediaminetetraacetic acid magnesium disodium salt hydrate involves the chelation of metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming stable complexes. This chelation process prevents the metal ions from participating in unwanted reactions and enhances the stability of the system .
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid disodium salt dihydrate: Similar in structure but lacks the magnesium ion.
Ethylenediaminetetraacetic acid disodium magnesium salt tetrahydrate: Similar but contains four water molecules instead of a variable number.
Uniqueness
Ethylenediaminetetraacetic acid magnesium disodium salt hydrate is unique due to its ability to chelate a wide range of metal ions, including magnesium and calcium, making it highly versatile in various applications .
特性
分子式 |
C10H16MgN2Na2O9+2 |
|---|---|
分子量 |
378.53 g/mol |
IUPAC名 |
magnesium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;hydrate |
InChI |
InChI=1S/C10H16N2O8.Mg.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-2 |
InChIキー |
IFRDBGYJSLDMHQ-UHFFFAOYSA-L |
正規SMILES |
C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (1R,4R)-2-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B12946526.png)
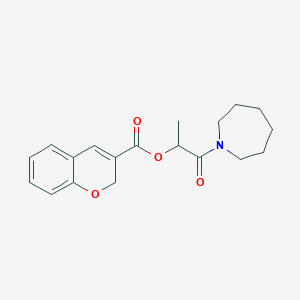
![5-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12946540.png)
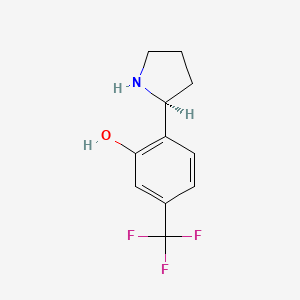
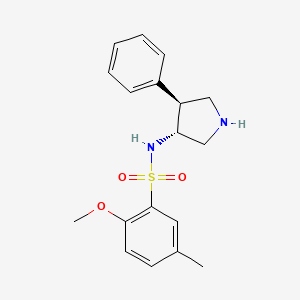
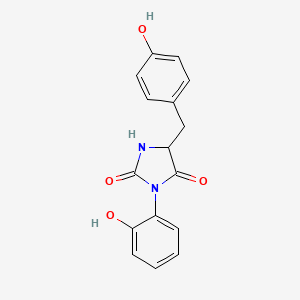
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Methoxy-5-[2-(3-methoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B12946567.png)
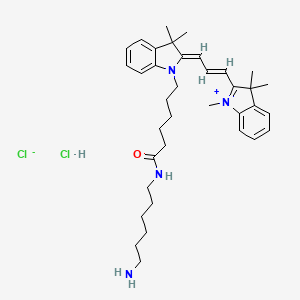
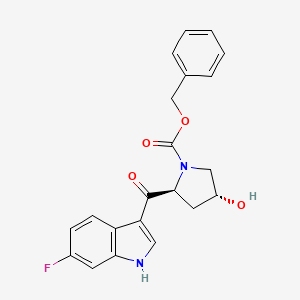
![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)
